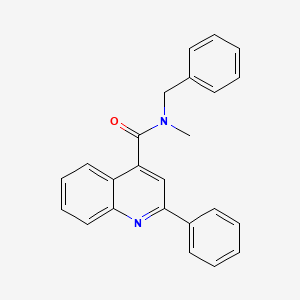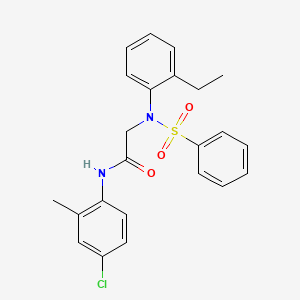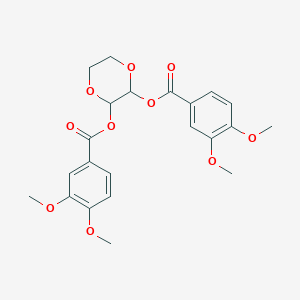![molecular formula C20H23BrO3 B5129201 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been synthesized in the laboratory through various methods. This compound has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene has been found to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. This compound has also been found to reduce the expression of genes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene in lab experiments is its high purity. This compound can be synthesized with high purity, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene. One of the significant future directions is to study the potential of this compound as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies can focus on improving the solubility of this compound, which can make it more accessible for use in various experiments.
Conclusion:
In conclusion, 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has been studied for its potential as an anti-inflammatory and anti-cancer agent, and it has shown promising results in preclinical studies. Further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, future studies can focus on improving the solubility of this compound, which can make it more accessible for use in various experiments.
Synthesemethoden
The synthesis of 4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-methoxyphenol with allyl bromide and 4-bromo-3-butoxyphenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene has been found to have a wide range of scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, and it has shown promising results in preclinical studies. This compound has also been studied for its potential as a cancer treatment agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-[4-(3-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCZDSFLYUGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B5129124.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)

![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)



